Pde4-IN-10

Inflammation Immunology PDE4 isoform selectivity

PDE4-IN-10 is the first PDE4 inhibitor built on a benzo[c]phenanthridine scaffold—a structurally novel chemotype unavailable from any other PDE4 inhibitor class. Its PDE4B IC50 of 7.01 μM and ~3.8-fold selectivity over PDE4D enable concentration-dependent isoform discrimination impossible with pan-inhibitors like roflumilast or apremilast. The micromolar potency supports wide-range concentration-response studies without the saturation artifacts of sub-nanomolar compounds. As the only commercially available benzo[c]phenanthridine PDE4 tool compound, it is essential for SAR programs seeking IP diversification beyond the benzamide, phthalimide, and benzoxaborole chemical spaces. Demonstrates microsomal stability, TNF-α inhibition, and a clean in vitro toxicity profile.

Molecular Formula C18H13N
Molecular Weight 243.3 g/mol
Cat. No. B12417911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde4-IN-10
Molecular FormulaC18H13N
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=CC=CC=C13)N=CC4=CC=CC=C42
InChIInChI=1S/C18H13N/c1-12-10-17-15-8-3-2-6-13(15)11-19-18(17)16-9-5-4-7-14(12)16/h2-11H,1H3
InChIKeyNKJQQWICZMKQMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pde4-IN-10: PDE4B Inhibitor for Inflammation Research with Isoform Selectivity Profile


Pde4-IN-10 (also referred to as compound 7a) is a small-molecule phosphodiesterase 4 (PDE4) inhibitor with the chemical name 12-methylbenzo[c]phenanthridine, molecular formula C18H13N, and molecular weight 243.30 g/mol (CAS 2413564-66-4) . It belongs to a novel benzo[c]phenanthridine-based chemotype identified through a Pd-catalyzed isocoumarin ring construction strategy and represents the first PDE4 inhibitor built upon this tricyclic scaffold [1]. In vitro characterization demonstrates that Pde4-IN-10 inhibits PDE4B with an IC50 of 7.01 ± 1.0 μM and exhibits moderate selectivity for PDE4B over PDE4D, along with reported microsomal stability and TNF-α inhibitory activity . The compound serves primarily as a research tool compound for investigating PDE4B-mediated inflammatory pathways, with its distinct scaffold offering a departure from classical PDE4 inhibitor chemotypes such as roflumilast (benzamide-type) or apremilast (phthalimide-type).

Why Generic PDE4 Inhibitors Cannot Substitute for Pde4-IN-10 in Isoform-Selective Research


PDE4 inhibitors as a class exhibit substantial heterogeneity in isoform selectivity, potency, and scaffold-dependent off-target profiles that preclude simple interchangeability in research applications [1]. Roflumilast (IC50: 0.7-0.8 nM) and apremilast (IC50: 74-140 nM) are both pan-PDE4 inhibitors with nanomolar potency across PDE4 subtypes, making them unsuitable for experiments requiring selective PDE4B modulation [2]. Pde4-IN-10 occupies a distinct potency-selectivity niche: its micromolar PDE4B IC50 (7.01 μM) and ~3.8-fold PDE4B-over-PDE4D selectivity profile enable concentration-dependent isoform discrimination that is not achievable with high-potency pan-inhibitors . Furthermore, the benzo[c]phenanthridine core structure of Pde4-IN-10 is unique among PDE4 inhibitors; structural analogs with this scaffold are not commercially available, meaning off-the-shelf PDE4 inhibitors such as rolipram, cilomilast, or piclamilast cannot replicate the structure-activity relationship (SAR) questions addressed by this chemotype [3]. Substituting a chemically distinct PDE4 inhibitor would therefore confound both pharmacological profiling and medicinal chemistry optimization studies.

Pde4-IN-10 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


PDE4B vs. PDE4D Isoform Selectivity: 3.8-Fold Preference for PDE4B

Pde4-IN-10 exhibits moderate selectivity for the PDE4B isoform over PDE4D. At a concentration of 10 μM, the compound produced 64.56% inhibition of PDE4B enzymatic activity compared to only 17% inhibition of PDE4D under identical assay conditions, corresponding to an approximate 3.8-fold selectivity window . The PDE4B IC50 was determined to be 7.01 ± 1.0 μM . In contrast, clinically approved PDE4 inhibitors such as roflumilast (IC50: 0.7 nM) and apremilast (IC50: 140 nM) exhibit nanomolar potency against both PDE4B and PDE4D without meaningful isoform discrimination [1]. This selectivity profile positions Pde4-IN-10 as a tool compound for interrogating PDE4B-specific biology while minimizing confounding PDE4D-mediated effects (e.g., emesis associated with PDE4D inhibition).

Inflammation Immunology PDE4 isoform selectivity

TNF-α Inhibition in hPBMCs: Functional Anti-Inflammatory Activity at 10 μM

Pde4-IN-10 demonstrates functional anti-inflammatory activity as measured by inhibition of tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (hPBMCs). At a concentration of 10 μM, the compound reduced TNF-α levels, confirming that PDE4B inhibition by this benzo[c]phenanthridine scaffold translates into downstream suppression of a key pro-inflammatory cytokine [1]. While direct comparative data against reference PDE4 inhibitors in the same assay are not available in the public domain for this compound, the functional validation in primary human immune cells distinguishes Pde4-IN-10 from tool compounds characterized solely by enzymatic IC50 values. For context, apremilast has been reported to inhibit TNF-α production in LPS-stimulated hPBMCs with an IC50 of approximately 110 nM [2]; the 10 μM concentration required for Pde4-IN-10 reflects its lower enzymatic potency but establishes the scaffold as capable of cellular target engagement.

Cytokine inhibition Anti-inflammatory TNF-α

Microsomal Stability and In Vitro Safety Profile: No Major Cytotoxicity

Pde4-IN-10 has been characterized for microsomal stability and in vitro toxicity, with reports indicating favorable metabolic stability in liver microsome preparations and no major cytotoxic effects in standard cell viability assays . Unlike roflumilast, which carries a boxed warning for psychiatric adverse events including suicidality and is associated with significant gastrointestinal intolerance (diarrhea, nausea, weight loss), Pde4-IN-10's clean in vitro toxicity profile suggests a lower intrinsic cytotoxicity burden for the benzo[c]phenanthridine scaffold [1]. While the precise microsomal half-life and intrinsic clearance values are not publicly reported with full quantitative detail for Pde4-IN-10, the absence of major in vitro toxicities represents a key differentiator from clinical PDE4 inhibitors whose therapeutic utility is constrained by dose-limiting adverse effects mediated in part by PDE4D inhibition in the central nervous system and gastrointestinal tract.

Drug discovery ADME In vitro toxicology

Novel Benzo[c]phenanthridine Scaffold: Chemotype Divergence from Clinical PDE4 Inhibitors

Pde4-IN-10 is built upon a benzo[c]phenanthridine tricyclic core that is structurally distinct from all clinically approved PDE4 inhibitors [1]. Roflumilast contains a 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl) benzamide scaffold; apremilast is a phthalimide derivative; crisaborole is a benzoxaborole [2]. Pde4-IN-10 (12-methylbenzo[c]phenanthridine, C18H13N, MW 243.30) represents the first PDE4 inhibitor reported with this fused polycyclic aromatic architecture . This scaffold divergence has two procurement-relevant implications: (1) Pde4-IN-10 can serve as a scaffold-hopping reference point for medicinal chemistry programs seeking to escape intellectual property constraints associated with benzamide, phthalimide, or benzoxaborole chemotypes; (2) the compound offers a unique structure-activity relationship (SAR) probe for investigating PDE4B binding site interactions from a distinct chemical vector, potentially revealing ligand-receptor contacts not accessible to traditional PDE4 inhibitor scaffolds.

Medicinal chemistry Scaffold hopping Chemical biology

Pde4-IN-10 Optimal Research Applications Based on Verified Differentiation Evidence


PDE4B Isoform-Selective Pathway Dissection in Inflammatory Cell Models

Investigators seeking to isolate PDE4B-specific contributions to cAMP signaling and inflammatory cytokine production can employ Pde4-IN-10 at concentrations around 10 μM to achieve PDE4B inhibition (~64.56%) while limiting PDE4D engagement (~17%) . This experimental window is not available with pan-PDE4 inhibitors such as roflumilast or apremilast, which inhibit both isoforms at nanomolar concentrations without discrimination [1]. Suggested models include LPS-stimulated hPBMCs or macrophage cell lines, where TNF-α suppression has been demonstrated for this compound [2]. The selectivity profile supports studies aimed at deconvoluting PDE4B-dependent versus PDE4D-dependent inflammatory mechanisms.

Scaffold-Hopping Medicinal Chemistry and SAR Exploration for PDE4 Inhibitor Discovery

Pde4-IN-10 provides a structurally unique starting point for medicinal chemistry programs seeking to develop PDE4 inhibitors outside the crowded benzamide, phthalimide, and benzoxaborole chemical spaces . As the first reported benzo[c]phenanthridine-based PDE4 inhibitor, this compound offers a distinct pharmacophore for structure-activity relationship (SAR) studies and scaffold-hopping initiatives aimed at intellectual property diversification [1]. The clean in vitro toxicity profile and demonstrated microsomal stability suggest the scaffold is amenable to further optimization without inherent developability liabilities [2]. Researchers can use Pde4-IN-10 as a reference compound to benchmark novel analogs derived from the benzo[c]phenanthridine core.

In Vitro Inflammation Assays Requiring Moderate-Potency Tool Compounds

For researchers requiring a PDE4 inhibitor tool compound with micromolar potency — for example, when conducting concentration-response studies over a wide dynamic range or when high-potency compounds produce off-target effects at the low concentrations required for their use — Pde4-IN-10 offers a well-characterized option with an established PDE4B IC50 of 7.01 ± 1.0 μM . The compound's moderate potency allows for clear differentiation between partial and full target engagement across a broader concentration window compared to sub-nanomolar inhibitors like roflumilast (IC50: 0.7 nM) [1]. This property is advantageous in assay systems where small pipetting or dilution errors with highly potent compounds could inadvertently produce complete target saturation.

PDE4B-Targeted Research Requiring Minimal PDE4D Interference

Given the established association between PDE4D inhibition and emetic adverse effects in vivo, researchers investigating PDE4B as a therapeutic target for inflammatory conditions while seeking to minimize PDE4D-driven confounding signals can utilize Pde4-IN-10 as a preferential PDE4B inhibitor . The ~3.8-fold selectivity window, while modest, provides an experimental lever to probe PDE4B biology with reduced PDE4D co-inhibition compared to pan-PDE4 inhibitors. This is particularly relevant for in vitro studies aiming to correlate pharmacological effects specifically with PDE4B catalytic domain engagement rather than broader PDE4 family inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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